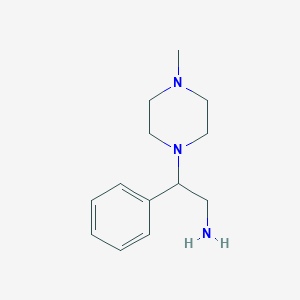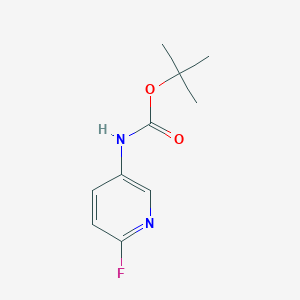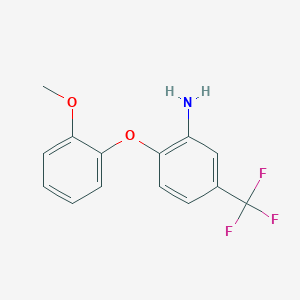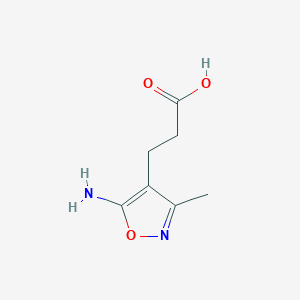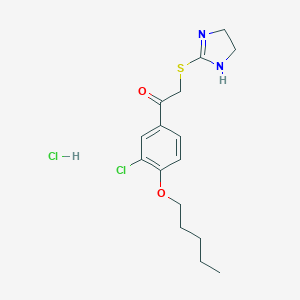
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways.
生化学的および生理学的効果
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has been shown to have various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for specific molecular targets, making it an ideal candidate for studying the mechanism of action of various drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride. One of the significant future directions is the development of new drugs based on the compound's structure. The compound has shown promising results in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, future research may focus on the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, future research may focus on the compound's mechanism of action, which may lead to a better understanding of its pharmacological effects and potential applications.
合成法
The synthesis of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride involves a series of chemical reactions. The starting materials used in the synthesis include 3-chloro-4-(pentyloxy)aniline, 2-mercaptoimidazole, and ethyl chloroacetate. The synthesis process involves the condensation of 3-chloro-4-(pentyloxy)aniline with 2-mercaptoimidazole to form the intermediate compound, which is then reacted with ethyl chloroacetate to yield Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride.
科学的研究の応用
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
160518-37-6 |
|---|---|
製品名 |
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride |
分子式 |
C16H22Cl2N2O2S |
分子量 |
377.3 g/mol |
IUPAC名 |
1-(3-chloro-4-pentoxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-2-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19-16;/h5-6,10H,2-4,7-9,11H2,1H3,(H,18,19);1H |
InChIキー |
WFNYYRSQSOWGNL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
その他のCAS番号 |
160518-37-6 |
同義語 |
1-(3-chloro-4-pentoxy-phenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl) ethanone hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



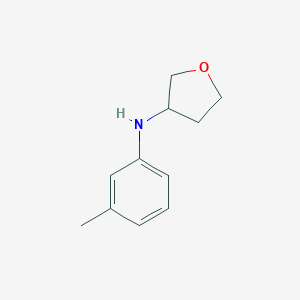
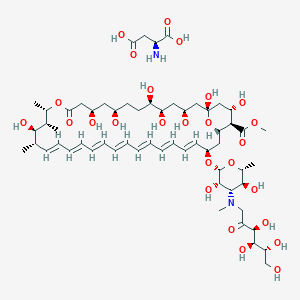
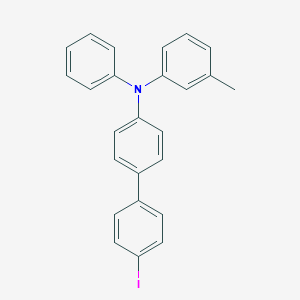
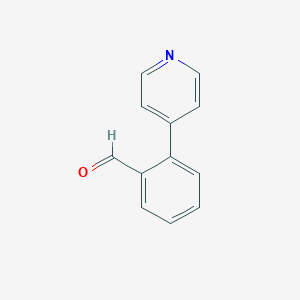
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
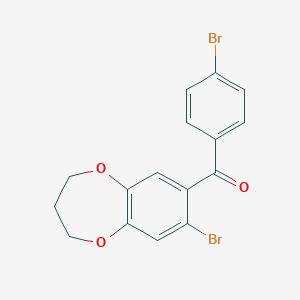
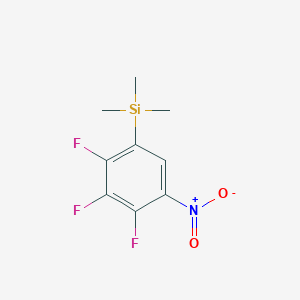
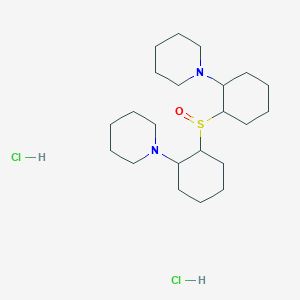
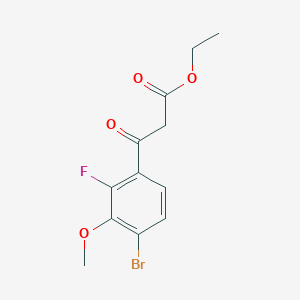
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
